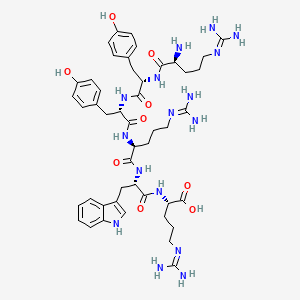
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium is a complex organic compound with the molecular formula C22H18N5O2+.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthridinium core.
Introduction of Functional Groups: Amino, azido, carboxyphenyl, and ethyl groups are introduced through various substitution reactions. These reactions require specific reagents and catalysts to ensure the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted phenanthridinium compounds.
Scientific Research Applications
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Binding to DNA/RNA: The compound may intercalate into nucleic acids, affecting their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, disrupting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-8-azido-6-(4-carboxyphenyl)-5-methylphenanthridin-5-ium: Similar structure but with a methyl group instead of an ethyl group.
Phenanthridinium Derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Properties
CAS No. |
626233-99-6 |
|---|---|
Molecular Formula |
C22H18N5O2+ |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(3-amino-8-azido-5-ethylphenanthridin-5-ium-6-yl)benzoic acid |
InChI |
InChI=1S/C22H17N5O2/c1-2-27-20-11-15(23)7-9-18(20)17-10-8-16(25-26-24)12-19(17)21(27)13-3-5-14(6-4-13)22(28)29/h3-12,23H,2H2,1H3,(H,28,29)/p+1 |
InChI Key |
SZNARGQHCUNNDC-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)


![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)

![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)

![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)




